

(2-Fluoro-6-hydroxyphenyl)boronic acid IUPAC name

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Compound of Interest

Compound Name: 2-Fluoro-6-hydroxyphenylboronic acid

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An In-depth Technical Guide to (2-Fluoro-6-hydroxyphenyl)boronic acid: Synthesis, Properties, and Application in the Development of ENPP1 Inhibitors

IUPAC Name: (2-Fluoro-6-hydroxyphenyl)boronic acid

This technical guide provides a comprehensive overview of (2-Fluoro-6-hydroxyphenyl)boronic acid, a key building block in medicinal chemistry. The guide details its physicochemical properties, provides a detailed synthesis protocol, and explores its application in the synthesis of potent small molecule inhibitors for ectonucleotide pyrophosphatase phosphodiesterase 1 (ENPP1), a high-value target in cancer immunotherapy.

Physicochemical and Safety Data

(2-Fluoro-6-hydroxyphenyl)boronic acid is a solid organic compound at room temperature. Its key properties and safety information are summarized below for researchers and drug development professionals.

Property	Value	Source
IUPAC Name	(2-Fluoro-6-hydroxyphenyl)boronic acid	[PubChem] [1]
CAS Number	1256345-60-4	[Sigma-Aldrich] [2]
Molecular Formula	C ₆ H ₆ BFO ₃	[PubChem] [1]
Molecular Weight	155.92 g/mol	[PubChem] [1]
Physical Form	Solid	[Sigma-Aldrich] [2]
pKa (Predicted)	8.40 ± 0.58	[ChemicalBook] [3]
InChI Key	FPXQHZPCFRQWCP-UHFFFAOYSA-N	[PubChem] [1]
Storage Temperature	2-8°C under inert atmosphere	[Sigma-Aldrich] [2]

Safety Information	Source
Signal Word	Warning
Hazard Statements	H302, H315, H319, H332, H335
Precautionary Statements	P280, P305+P351+P338, P310

Synthesis of (2-Fluoro-6-hydroxyphenyl)boronic acid

A detailed experimental protocol for the synthesis of (2-Fluoro-6-hydroxyphenyl)boronic acid has been described in the literature, notably in patent US11299491B2, which outlines its preparation as a key intermediate for KRAS G12C inhibitors. The synthesis proceeds via demethylation of a methoxy-substituted precursor.[\[4\]](#)

Experimental Protocol: Synthesis of (2-Fluoro-6-hydroxyphenyl)boronic acid[4]

Materials:

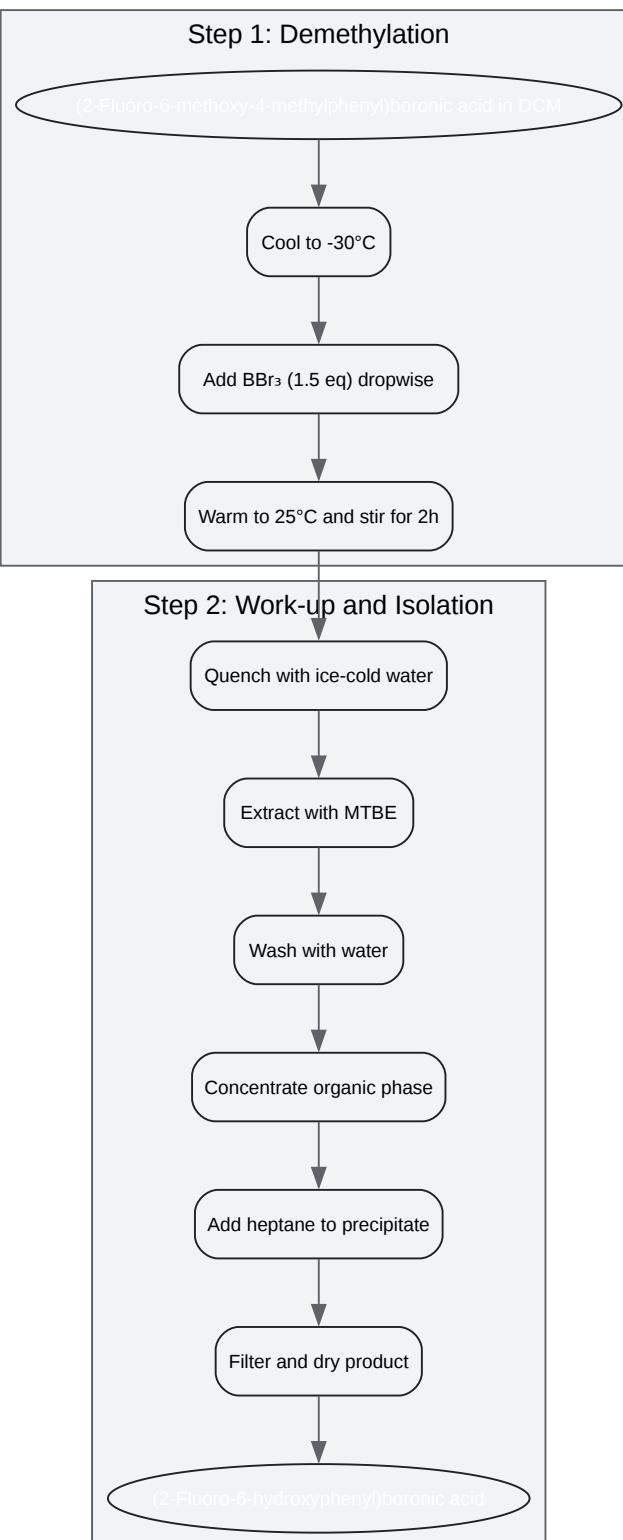
- (2-Fluoro-6-methoxy-4-methylphenyl)boronic acid (1 equivalent)
- Boron tribromide (BBr_3) (1.5 equivalents)
- Dichloromethane (DCM)
- Methyl tert-butyl ether (MTBE)
- Heptane
- Water

Procedure:

- Charge a reactor with dichloromethane (4 volumes) and (2-fluoro-6-methoxy-4-methylphenyl)boronic acid (1 equivalent).
- Cool the reaction mixture to -30°C.
- Add boron tribromide (1.5 equivalents) dropwise to the cooled mixture.
- Upon completion of the addition, warm the mixture to 25°C and stir for 2 hours.
- Quench the reaction by adding the mixture to ice-cold (0-5°C) water (10 volumes).
- Add MTBE (10 volumes) and warm the mixture to 25°C, stirring for 1-2 hours or until all solids have dissolved.
- Separate the aqueous phase and extract with MTBE (3 volumes).
- Combine the organic extracts and wash with water (3 volumes).
- Concentrate the combined organic phase to 1 total volume.

- Add heptane (10 volumes) to the concentrated mixture and stir for 2 hours to induce precipitation.
- Isolate the resulting product by filtration and dry at <30°C to afford (2-fluoro-6-hydroxyphenyl)boronic acid.

Synthesis of (2-Fluoro-6-hydroxyphenyl)boronic acid

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Synthetic workflow for (2-Fluoro-6-hydroxyphenyl)boronic acid.

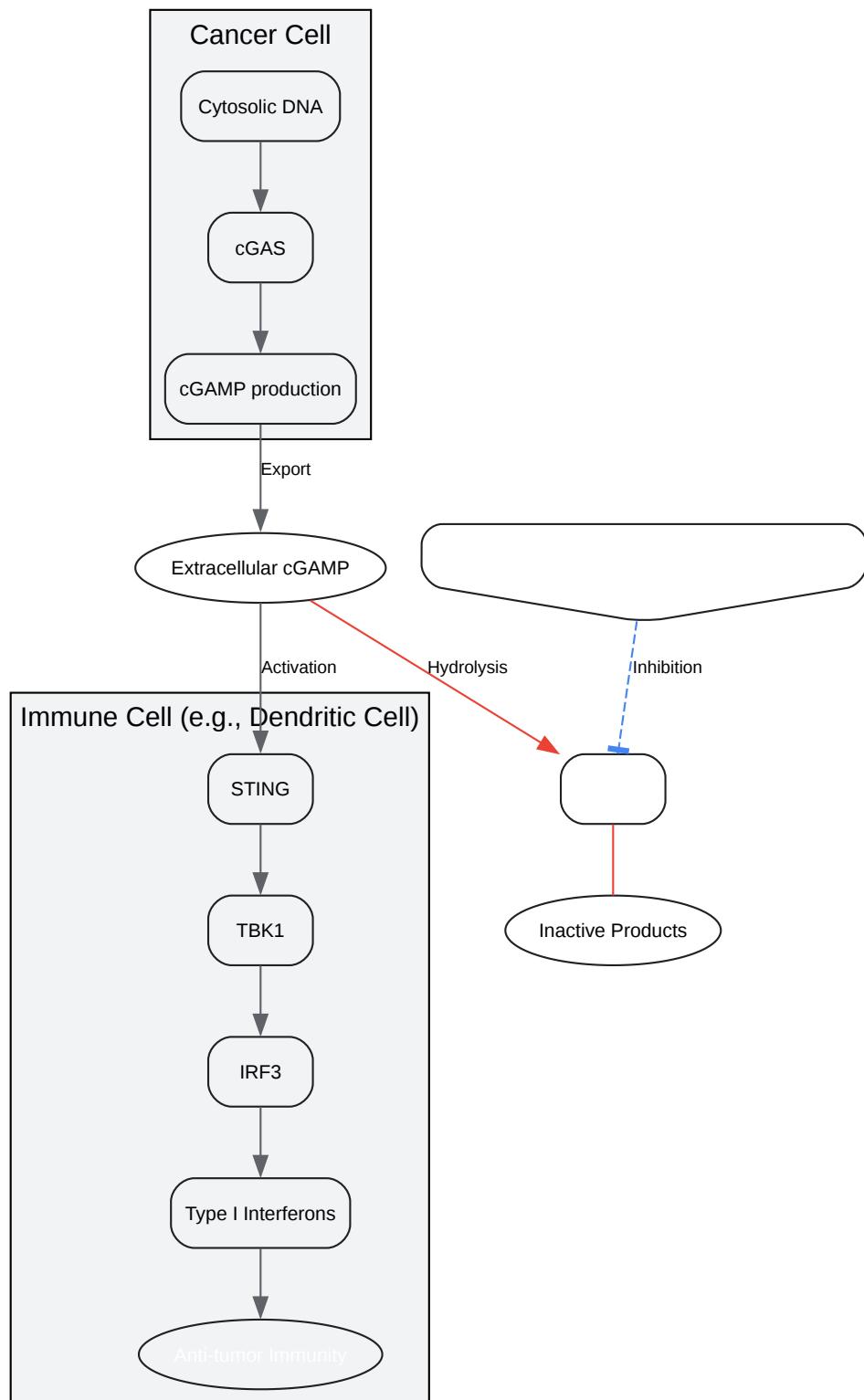
Application in Drug Discovery: Synthesis of ENPP1 Inhibitors

(2-Fluoro-6-hydroxyphenyl)boronic acid is a valuable building block for the synthesis of inhibitors targeting ENPP1. ENPP1 is an extracellular enzyme that hydrolyzes the immunotransmitter cyclic GMP-AMP (cGAMP), thereby suppressing the cGAMP-STING pathway, which is critical for anti-tumor immunity.^{[5][6]} By inhibiting ENPP1, the concentration of cGAMP in the tumor microenvironment can be increased, leading to enhanced activation of the STING pathway and a more robust anti-cancer immune response.^{[3][5]}

The cGAMP-STING Signaling Pathway and the Role of ENPP1

Cancer cells can produce and export cGAMP, which then binds to and activates the STING receptor on immune cells, such as dendritic cells. This activation leads to the production of type I interferons and other cytokines that promote an anti-tumor immune response. ENPP1 acts as a negative regulator of this pathway by degrading extracellular cGAMP.^[5] Small molecule inhibitors of ENPP1 can block this degradation, thus potentiating the anti-tumor immune response.^[6]

cGAMP-STING Pathway and ENPP1 Inhibition

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The role of ENPP1 in the cGAMP-STING pathway and its inhibition.

Representative Suzuki-Miyaura Coupling Protocol

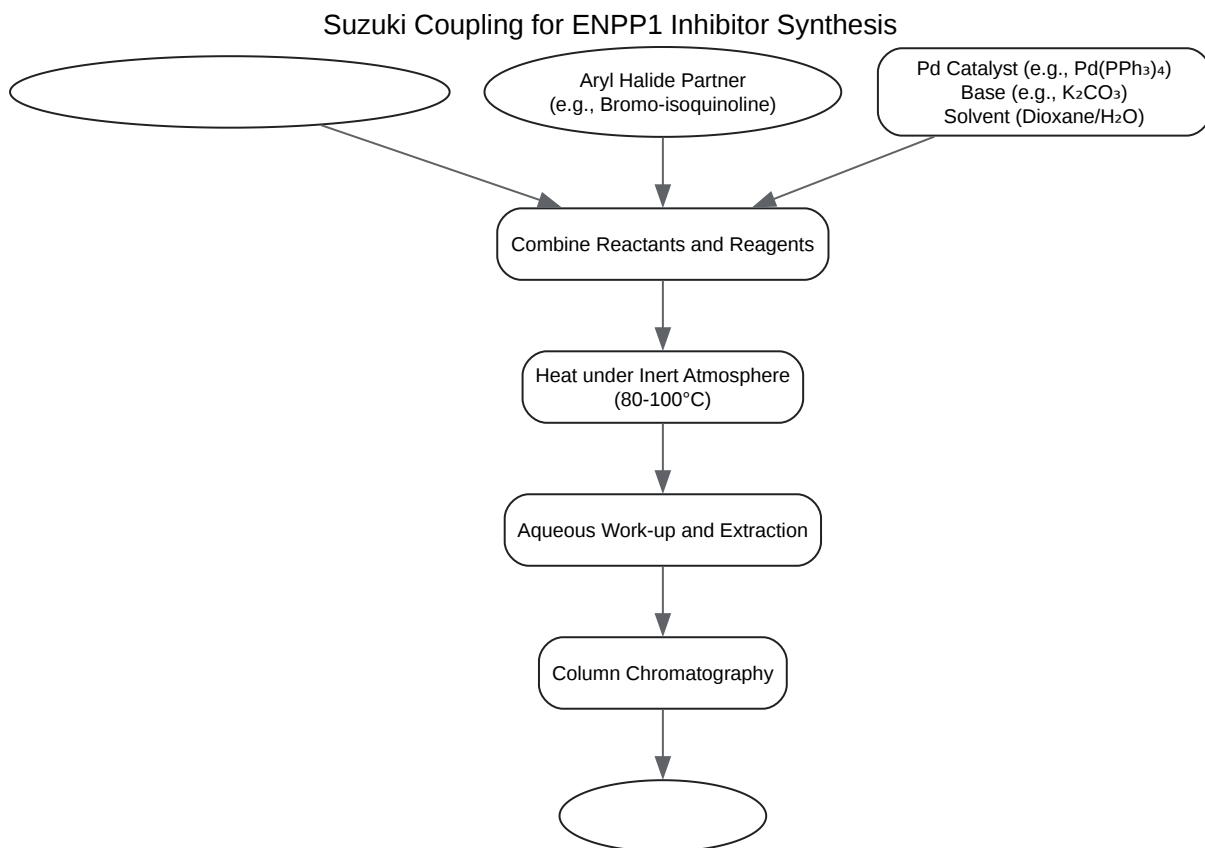
The synthesis of ENPP1 inhibitors often involves a Suzuki-Miyaura cross-coupling reaction to form a key biaryl bond. (2-Fluoro-6-hydroxyphenyl)boronic acid serves as the nucleophilic partner in this reaction.

Materials:

- (2-Fluoro-6-hydroxyphenyl)boronic acid (1.2 equivalents)
- Aryl halide (e.g., 6-bromoisoquinoline derivative) (1 equivalent)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$) (0.05 equivalents)
- Base (e.g., K_2CO_3) (2 equivalents)
- Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

- To a reaction vessel, add the aryl halide (1 equivalent), (2-fluoro-6-hydroxyphenyl)boronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and the palladium catalyst (0.05 equivalents).
- Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
- Add the degassed solvent system (e.g., 3:1 dioxane:water).
- Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS until the starting material is consumed.
- Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the desired biaryl compound.



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Workflow for the synthesis of an ENPP1 inhibitor via Suzuki coupling.

Structure-Activity Relationship (SAR) of ENPP1 Inhibitors

Research has led to the development of highly potent ENPP1 inhibitors, with K_i values in the low nanomolar range. The (2-fluoro-6-hydroxyphenyl) moiety is a common feature in these inhibitors, where it often serves as a key "tail" group that interacts with the enzyme's active site. The table below, based on data from Carozza et al., illustrates the structure-activity relationship for a series of ENPP1 inhibitors, highlighting the impact of modifications to the molecule.^[5]

Compound	R Group (Tail)	Core	Head Group	Ki (nM, pH 7.4)
1	6,7-dimethoxyquinazoline	Piperidine	Phosphonate	1.8 ± 0.3
2	6,7-dimethoxyquinazoline	Piperidine	Thioacetamide	110 ± 10
3	6,7-dimethoxyquinazoline	Piperidine	Carboxylate	1500 ± 200
4	Quinazoline	Piperidine	Phosphonate	3.5 ± 0.3
5	2-Fluoro-6-hydroxyphenyl	Piperidine	Phosphonate	1.7 ± 0.2
6	2-Hydroxyphenyl	Piperidine	Phosphonate	2.1 ± 0.1
7	2-Fluorophenyl	Piperidine	Phosphonate	5.3 ± 0.5

Data adapted from Carozza et al. (2020).[\[5\]](#)

The data demonstrates that a phosphonate head group is crucial for high potency at physiological pH. Furthermore, the combination of a 2-fluoro and 6-hydroxy substitution on the phenyl "tail" (Compound 5) results in one of the most potent inhibitors in this series, underscoring the importance of (2-fluoro-6-hydroxyphenyl)boronic acid as a synthetic precursor.[\[5\]](#)

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